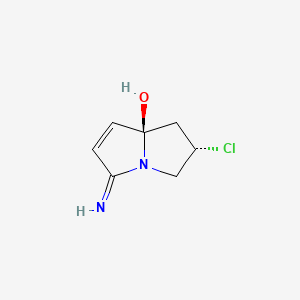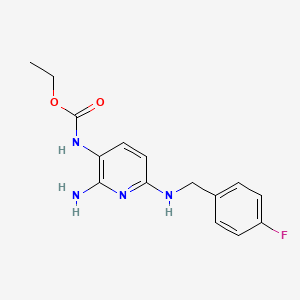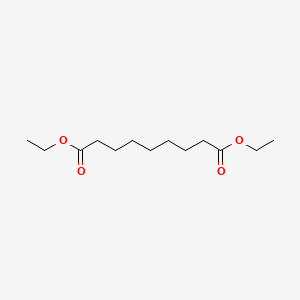
Clazamycin A
Overview
Description
Clazamycin A is an antibiotic and a microbial metabolite originally isolated from the bacterium Streptomyces . It is known for its activity against a variety of bacteria, including Staphylococcus aureus, Bacillus anthracis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The compound has a molecular formula of C7H9ClN2O and is often used in its hydrochloride form .
Mechanism of Action
Target of Action
Clazamycin A, a pyrrolizidine natural product produced by Streptomyces species, has been found to exhibit antibacterial activity against a variety of bacteria, including Pseudomonas aeruginosa . The primary targets of this compound are therefore the bacterial cells that cause these infections .
Mode of Action
It has been shown to react with nucleophiles at the c1-position via a novel michael-type reaction . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .
Biochemical Pathways
By interfering with these crucial processes, this compound disrupts the normal functioning of bacterial cells, leading to their death .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is achieved through its interaction with nucleophiles in the bacterial cells and its interference with essential bacterial functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of antibiotics like this compound . These factors can include the presence of other microorganisms, the pH of the environment, temperature, and the presence of other substances that can interact with the antibiotic . Understanding these factors is crucial for optimizing the use of antibiotics and managing antibiotic resistance .
Biochemical Analysis
Biochemical Properties
Clazamycin A plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits DNA replication and membrane transport in Escherichia coli . The compound interacts with components of the cytoplasmic membrane, causing rapid inhibition of membrane transport of specific nutrients, such as N-acetylglucosamine and leucine . This inhibition disrupts the normal biochemical processes within the bacterial cells, leading to their eventual death.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In Escherichia coli, it inhibits DNA replication and membrane transport, leading to the elongation of bacterial cells and a decrease in viable cell numbers . The compound also affects the incorporation of radioactive thymidine, uridine, leucine, and N-acetylglucosamine into cellular macromolecules . These disruptions in cellular processes ultimately impair cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits DNA synthesis at the polymerization step, as evidenced by the accumulation of thymidine-derived radioactivity as dTTP in the cells . This inhibition of DNA synthesis is a critical aspect of its antibacterial activity. Additionally, this compound’s interaction with the cytoplasmic membrane components leads to the inhibition of membrane transport of specific nutrients .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can inhibit DNA replication and membrane transport in Escherichia coli over extended periods . The stability of this compound ensures its prolonged antibacterial activity, making it a valuable antibiotic for laboratory research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased antibacterial activity, but they may also lead to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s antibacterial efficacy while minimizing potential toxicity. Animal studies have provided valuable insights into the dosage-dependent effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are crucial for DNA replication and membrane transport . The inhibition of these metabolic pathways disrupts the normal biochemical processes within the bacterial cells, leading to their death. Understanding the metabolic pathways affected by this compound is essential for elucidating its mechanism of action.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In Escherichia coli, this compound inhibits the membrane transport of specific nutrients, such as N-acetylglucosamine and leucine . This inhibition affects the localization and accumulation of these nutrients within the bacterial cells, disrupting their normal function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound targets the cytoplasmic membrane components, leading to the inhibition of membrane transport of specific nutrients . This targeting is essential for its antibacterial activity, as it disrupts the normal biochemical processes within the bacterial cells. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clazamycin A is typically synthesized through microbial fermentation using Streptomyces species . The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions to produce the antibiotic. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with optimized conditions to maximize yield. After fermentation, the compound is extracted, purified, and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions: Clazamycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Clazamycin A has a wide range of scientific research applications:
Comparison with Similar Compounds
Clazamycin B: Another pyrrolizidine antibiotic with similar antibacterial properties.
Crotanecine: A pyrrolizidine alkaloid with different biological activities.
Danaidal and Danaidone: Pyrrolizidine compounds with distinct chemical structures and properties.
Uniqueness of Clazamycin A: this compound is unique due to its specific molecular structure and its potent activity against a broad spectrum of bacteria . Its ability to inhibit bacterial protein synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHIDKMDZZKBR-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71806-55-8 | |
| Record name | Clazamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Clazamycin A as an antibacterial agent?
A1: this compound exhibits its antibacterial activity through a multi-targeted approach, primarily affecting DNA replication and membrane transport in bacteria like Escherichia coli []. Specifically, it inhibits DNA synthesis at the polymerization step, leading to the accumulation of deoxythymidine triphosphate (dTTP) []. This suggests that this compound might interact with enzymes involved in DNA elongation. Additionally, it disrupts the membrane transport of essential nutrients like N-acetylglucosamine and leucine, further hindering bacterial growth [].
Q2: Does this compound affect DNA repair mechanisms in bacteria?
A2: Interestingly, while this compound inhibits regular DNA synthesis, it does not seem to affect DNA repair mechanisms. Research shows that DNA repair synthesis induced by bleomycin in toluene-treated E. coli cells remained unaffected by this compound []. This suggests a certain level of specificity in its mechanism of action towards active DNA replication processes.
Q3: How does the chemical structure of Clazamycin relate to its reactivity?
A3: Clazamycin exists as two diastereomers, this compound and Clazamycin B, which can interconvert in solution via an azacyclooctenone intermediate []. The C1 position of the conjugated amidine system in Clazamycin is susceptible to nucleophilic attack, enabling Michael-type addition reactions []. This reactivity is crucial for its biological activity and has been exploited to reduce its toxicity through conjugation with thiol-containing nucleophiles like mesna [].
Q4: Are there any structural insights into this compound?
A4: While a full spectroscopic characterization is not available within the provided abstracts, the crystal and molecular structure of this compound has been elucidated []. This structural information can be crucial for understanding its interactions with biological targets and for designing potential derivatives with improved activity or pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















